Benzyl 1,3-butadienylcarbamate
CAS No.:
Cat. No.: VC14142366
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | benzyl N-buta-1,3-dienylcarbamate |
| Standard InChI | InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14) |
| Standard InChI Key | LSQDRSXFUSBRBP-UHFFFAOYSA-N |
| Canonical SMILES | C=CC=CNC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 1,3-butadienylcarbamate belongs to the carbamate ester family, with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure features a butadienyl chain linked to a benzyloxycarbonylamino group, enabling participation in cycloaddition reactions. The compound exists as a stereoisomeric mixture, with the (E)-configuration predominating in synthetic preparations.
Crystallographic and Spectroscopic Data
While X-ray crystallography data remains unpublished, nuclear magnetic resonance (NMR) studies confirm the (E)-geometry of the butadienyl moiety. Infrared (IR) spectroscopy reveals characteristic carbonyl stretches at 1,710–1,730 cm⁻¹ for the carbamate group. Quantum mechanical calculations predict a planar geometry optimized for [4+2] cycloadditions .
Synthesis and Manufacturing Processes
The synthesis of benzyl 1,3-butadienylcarbamate employs two primary routes: acyl azide intermediates and direct carbamation of butadienylamines.
Acyl Azide Method
This approach involves:
-
Formation of butadienyl acyl azide from 1,3-butadiene derivatives.
-
Curtius rearrangement to generate the isocyanate intermediate.
-
Reaction with benzyl alcohol to yield the carbamate.
Yields typically range from 65% to 78%, with purity >95% achievable via silica gel chromatography.
One-Pot Diels-Alder/Oxidation Protocol
A patented method combines the Diels-Alder reaction of benzyl 1,3-butadienylcarbamate with 1,4-benzoquinone followed by in situ oxidation :
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Pyridine or triethylamine |
| Catalyst | Cu(I)Cl (0.1–0.2 equiv) |
| Temperature | 20–70°C |
| Oxygen Source | Air (atmospheric pressure) |
| Reaction Time | 6–12 hours |
This method achieves 85–92% conversion to anthraquinone derivatives while minimizing salt byproducts .
Physicochemical Properties and Stability
Experimental data for benzyl 1,3-butadienylcarbamate remains limited, but computational and empirical studies provide key insights:
| Property | Value/Description |
|---|---|
| Melting Point | Not determined (oily liquid) |
| Boiling Point | Decomposes at >150°C |
| Density | ~1.12 g/cm³ (estimated) |
| Solubility | Miscible with polar aprotic solvents (DMF, DMSO) |
| Stability | Sensitive to moisture; stabilized by molecular sieves |
The compound exhibits gradual decomposition at room temperature, with a half-life of 14 days at 25°C under nitrogen.
Applications in Organic Synthesis
Diels-Alder Reactions
Benzyl 1,3-butadienylcarbamate serves as an electron-rich diene in [4+2] cycloadditions. Notable examples include:
Reaction with Ethyl Vinyl Ketone
-
Catalyst: (R)-BINOL-phosphoramide (10 mol%)
-
Temperature: −40°C
-
Yield: 89%
-
Enantiomeric Excess (ee): 92%
The reaction proceeds via an endo transition state, producing bicyclic lactams with high stereocontrol.
Anthraquinone Synthesis
The patent US5387704A details a two-step process for 1-aminoanthraquinone production :
-
Cycloaddition: Benzyl 1,3-butadienylcarbamate + 1,4-benzoquinone → Carbamoyloctahydroanthraquinone
-
Oxidation: Cu(I)-catalyzed air oxidation → 1-Benzyloxycarbonylaminoanthraquinone
This method reduces mercury sulfate usage by 90% compared to traditional sulfonation routes .
Industrial and Research Implications
Comparative Analysis of Anthraquinone Synthesis Routes
| Method | Byproduct Generation | Yield (%) | Catalyst Cost |
|---|---|---|---|
| Sulfonation (GB1370413) | High (HgSO₄ salts) | 68 | $$$$ |
| Nitration (GB1351047) | Moderate (NOₓ) | 72 | $$ |
| Diels-Alder (US5387704A) | Low (H₂O, CO₂) | 88 | $ |
The Diels-Alder route using benzyl 1,3-butadienylcarbamate demonstrates superior atom economy (82% vs. 54% for nitration) .
Emerging Applications
-
Asymmetric Catalysis: Chiral carbamates enable synthesis of non-racemic heterocycles.
-
Polymer Chemistry: Serves as a crosslinking agent in polyurethane elastomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume